molecular formula C22H19NO3 B5530362 4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide

4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide

Cat. No. B5530362
M. Wt: 345.4 g/mol
InChI Key: XSLDFMIMFSEIQB-UHFFFAOYSA-N
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Description

"4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide" is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications in various chemical reactions and analyses. While the specific compound "4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide" has not been directly studied, related compounds and their synthesis, molecular structure, and properties have been investigated, providing insight into the chemical behavior and characteristics of similar benzamide derivatives.

Synthesis AnalysisThe synthesis of benzamide derivatives can involve cyclization reactions under specific conditions. For instance, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, with the structure confirmed by X-ray crystallographic analysis (Browne, Skelton, & White, 1981). Such methodologies could be relevant for synthesizing structurally similar compounds like "4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide."

Molecular Structure AnalysisX-ray crystallography is a common technique for determining the molecular structure of benzamide derivatives. The crystal structures of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, have been elucidated, showcasing features like hydrogen-bonded dimers facilitated by N–H···O interactions (Kranjc, Juranovič, Kočevar, & Perdih, 2012). These structural insights provide a basis for understanding the molecular geometry and intermolecular interactions of "4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide."

Chemical Reactions and PropertiesBenzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group behavior. The synthesis and reactivity of compounds like N-hydroxy-4-(methylamino)azobenzene and its derivatives have been explored, demonstrating the potential for diverse chemical transformations (Hashimoto & Degawa, 1975). Such studies can provide valuable information on the chemical properties of "4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide."

Physical Properties AnalysisThe physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Research on compounds like N-(2,6-Dimethylphenyl)benzamide has contributed to understanding the conformation and physical behavior of benzamide derivatives in solid-state (Gowda et al., 2008). These findings can aid in predicting the physical properties of "4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide."

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are critical for their application in organic synthesis and medicinal chemistry. Studies on the synthesis and characterization of polyamides derived from similar compounds provide insights into the chemical behavior and potential applications of benzamide derivatives (Liaw, Huang, Hsu, & Chen, 2002).

properties

IUPAC Name

4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-14-12-19(13-15(2)20(14)24)23-22(26)18-10-8-17(9-11-18)21(25)16-6-4-3-5-7-16/h3-13,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLDFMIMFSEIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide

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